![molecular formula C5H8O B1209153 1-Pentyn-3-ol CAS No. 4187-86-4](/img/structure/B1209153.png)
1-Pentyn-3-ol
Overview
Description
1-Pentyn-3-ol is an organic compound with the linear formula C2H5CH(OH)C≡CH
. It is used as a pharmaceutical intermediate . The molecular weight of 1-Pentyn-3-ol is 84.12 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Pentyn-3-ol consists of five carbon atoms, eight hydrogen atoms, and one oxygen atom . The structure can be represented as C2H5CH(OH)C≡CH
.
Physical And Chemical Properties Analysis
1-Pentyn-3-ol is a colorless to yellow to green clear liquid . It has a specific gravity of 0.975 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.434 (lit.) .
Scientific Research Applications
Pharmaceutical Applications
“1-Pentyn-3-ol” is used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs. The exact nature of these drugs can vary widely, depending on the other compounds used in the synthesis process.
Agrochemical Applications
Similar to its use in pharmaceuticals, “1-Pentyn-3-ol” can also be used as an intermediate in the production of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.
Dyestuff Field
“1-Pentyn-3-ol” finds its application in the dyestuff field . It could potentially be used in the synthesis of dyes or pigments.
Solubility Characteristics
“1-Pentyn-3-ol” is slightly soluble in water . This characteristic can be important in various applications, such as drug delivery, where solubility can affect the bioavailability of a drug.
Storage and Handling
“1-Pentyn-3-ol” should be stored in a cool, dry place in a tightly closed container. It is incompatible with oxidizing agents and heavy metal powders . This information is crucial for safety and handling of the compound in a laboratory or industrial setting.
Physical Properties
“1-Pentyn-3-ol” has a boiling point of 123°C to 125°C and a flash point of 29°C (84°F) . Its density is 0.89 and refractive index is 1.434 . These physical properties can be important in various scientific and industrial applications.
Safety and Hazards
1-Pentyn-3-ol is classified as a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition . It should be stored in a cool, dry place in a tightly closed container .
Mechanism of Action
Target of Action
1-Pentyn-3-ol is a chemical compound with the molecular formula C5H8O . It has been found to be toxic towards mammalian cells expressing the liver-specific isozyme of alcohol dehydrogenase (L-ADH) . Therefore, its primary target is the L-ADH enzyme in the liver cells.
Mode of Action
Given its toxicity towards cells expressing l-adh, it can be inferred that it likely interacts with this enzyme, potentially inhibiting its function . This could result in changes to the metabolism of alcohols in the liver.
Result of Action
The primary result of 1-Pentyn-3-ol’s action is toxicity towards mammalian cells expressing L-ADH . This could potentially lead to liver damage or dysfunction, particularly in the context of alcohol metabolism.
properties
IUPAC Name |
pent-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKEFWQPNVWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871060 | |
Record name | 1-Pentyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4187-86-4 | |
Record name | 1-Pentyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4187-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentyn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4187-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-pentyn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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